Neuromedin U-25 porcine is a neuropeptide that was first isolated from the porcine spinal cord. It consists of 25 amino acids and plays significant roles in various physiological processes, particularly in the stimulation of uterine smooth muscle. Neuromedin U-25 is part of a family of neuromedins, which also includes Neuromedin U-8, a shorter peptide with similar functions. The classification of Neuromedin U-25 aligns it with neuropeptides that are involved in signaling pathways across multiple biological systems, including the nervous and endocrine systems.
Neuromedin U-25 was initially extracted from the porcine spinal cord, where it was identified alongside Neuromedin U-8. The classification of this compound falls under neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. These peptides are crucial for various physiological functions, including modulation of smooth muscle activity, regulation of hormone secretion, and involvement in stress responses .
The synthesis of Neuromedin U-25 can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The final product is typically cleaved from the support and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥ 96%) .
The sequence of Neuromedin U-25 includes a highly conserved C-terminal pentapeptide (-Phe-Arg-Pro-Arg-Asn-NH2), which is critical for its biological activity. The amidation at the C-terminus enhances its stability and receptor binding affinity .
The molecular structure of Neuromedin U-25 consists of 25 amino acids arranged in a specific sequence that contributes to its biological activity. Its molecular weight is approximately 3140.63 Da . The peptide features a C-terminal amide group, which is essential for its function as a signaling molecule. Structural studies have utilized techniques such as cryo-electron microscopy to elucidate the binding interactions between Neuromedin U-25 and its receptors, revealing insights into its selectivity and activation mechanisms .
Neuromedin U-25 participates in various biochemical reactions primarily through its interaction with specific receptors known as Neuromedin U receptors (NMUR1 and NMUR2). Upon binding to these receptors, Neuromedin U-25 activates intracellular signaling pathways involving G-proteins, leading to physiological effects such as smooth muscle contraction and modulation of neurotransmitter release. The peptide's stability in plasma is relatively low, with an estimated half-life of less than 5 minutes, indicating rapid degradation by proteolytic enzymes .
The mechanism of action for Neuromedin U-25 involves its binding to NMUR1 and NMUR2 receptors located on target cells. This binding activates G-protein coupled receptor signaling pathways, particularly those involving phospholipase C, leading to increased intracellular calcium levels and subsequent muscle contraction . The specificity of Neuromedin U-25 for its receptors is influenced by structural features such as the C-terminal pentapeptide, which plays a pivotal role in receptor recognition and activation.
Neuromedin U-25 is a white to off-white powder that is soluble in water. Its stability profile indicates that it should be stored under lyophilized conditions for optimal preservation over time . Key physical properties include:
Chemical properties include its susceptibility to enzymatic degradation, which necessitates careful handling when used in experimental settings .
Neuromedin U-25 has been studied extensively for its potential therapeutic applications due to its role in various physiological processes. Some notable scientific uses include:
Neuromedin U-25 (NmU-25) porcine was first isolated in 1985 by Minamino and colleagues at the National Cardiovascular Center Research Institute in Japan. The peptide was purified from porcine spinal cord extracts using a multi-step chromatographic approach involving acetone extraction, gel filtration, and sequential high-performance liquid chromatography (HPLC) separations [1] [3]. The researchers identified two distinct bioactive peptides through this process: a 25-amino acid peptide (designated NmU-25) and a truncated 8-amino acid isoform (NmU-8). Structural analysis revealed that both isoforms shared an identical amidated C-terminal pentapeptide sequence (Phe-Arg-Pro-Arg-Asn-NH₂), which was later recognized as the conserved bioactive core across mammalian species [3] [7].
Mass spectrometry and Edman degradation confirmed NmU-25's primary structure as: Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ with variable N-terminal extensions. This structural characterization established NmU-25 as the predominant molecular form in porcine neural tissue, contrasting with the shorter NmU-8 form that dominated in intestinal extracts [1] [9]. The rigorous purification process yielded only microgram quantities from kilogram-scale starting material, reflecting the peptide's low tissue abundance and the technical challenges of neuropeptide isolation in the pre-genomic era [1].
Table 1: Structural Features of Neuromedin U Isoforms Isolated from Porcine Tissue
Isoform | Amino Acid Sequence | Molecular Weight (Da) | Tissue Prevalence |
---|---|---|---|
NmU-25 | YFLFRPRN-NH₂ (25 aa) | ~2,900 | Spinal cord, brain |
NmU-8 | FRPRN-NH₂ (8 aa) | ~1,100 | Small intestine |
Bioactivity screening during the initial isolation revealed two defining physiological responses: potent stimulation of rat uterine smooth muscle contraction and dose-dependent hypertension in anesthetized rats [1]. In isolated rat uterus preparations, NmU-25 exhibited an EC₅₀ of 3.2 nM, inducing sustained rhythmic contractions that surpassed the potency of many known myotropic peptides. Concurrently, intravenous administration in rats (≥100 pmol/kg) triggered rapid blood pressure elevation, establishing its role in cardiovascular regulation [1] [2].
Further pharmacological characterization demonstrated splanchnic blood flow modulation in canine models. Intra-arterial infusion of NmU-25 (32 fmol/kg) reduced superior mesenteric artery blood flow by up to 48.4%, while paradoxically increasing pancreatic perfusion by 13.8% [2]. This vascular selectivity highlighted the peptide's complex role in regional hemodynamics. The hypertensive response was neurogenically mediated, as it was abolished by ganglionic blockade, while the uterotonic effect persisted in isolated tissue, confirming direct smooth muscle activity [1] [10].
Table 2: Key Bioactivities of Porcine NmU-25 in Early Studies
Activity Model | Effective Concentration/Dose | Maximum Effect | Mechanistic Insight |
---|---|---|---|
Rat uterine contraction | EC₅₀ = 3.2 nM | >90% of maximal response | Direct smooth muscle activation |
Rat blood pressure | 100 pmol/kg IV | +42 mmHg (systolic) | Sympathetic nervous system engagement |
Canine mesenteric flow | 32 fmol/kg IA | 48.4% reduction | Vasoconstriction via Gq-coupled receptors |
Canine pancreatic flow | 3.2 pmol/kg IA | 13.8% increase | Regional vasodilation |
Molecular cloning of the porcine NmU precursor gene revealed a 174-amino acid preprohormone containing a single copy of the NmU-25 sequence flanked by dibasic cleavage sites (Lys-Arg and Arg-Arg) [3] [7]. This precursor architecture allows differential post-translational processing to generate tissue-specific isoforms:
The C-terminal heptapeptide (-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) is strictly conserved across all mammalian NmU isoforms and constitutes the minimal receptor activation domain [3] [5]. Structural studies confirm that this segment forms a β-turn that docks into the orthosteric binding pocket of NmU receptors (NMUR1/NMUR2), with the amidated Asn residue forming critical hydrogen bonds with Glu¹²⁷³.³³ in NMUR2 [5]. Mutagenesis of Arg⁶ abolishes bioactivity, while deamidation reduces receptor affinity by >1,000-fold, explaining the strict conservation of these residues [3] [5] [6].
Table 3: Conserved Functional Domains in Porcine Neuromedin U Precursor
Domain Position | Amino Acid Sequence | Functional Significance | *Conservation |
---|---|---|---|
Signal peptide | 1-23 | Secretory targeting | Low (~40%) |
NURP domain | 24-87 | Unknown (possible prolactin regulation) | Moderate (65%) |
NmU-25 | 126-150 (YFLFRPRN-NH₂) | Full receptor agonist | High (100% C-terminus) |
Proteolytic sites | KR¹²⁵, RR¹⁵⁰ | Tissue-specific cleavage | High (95%) |
*Conservation across mammalian species [3] [7] [9]
The discovery of NmU-25 established a foundational framework for understanding neuromedin biology, revealing:
These insights continue to inform drug discovery efforts targeting NmU receptors for metabolic and inflammatory disorders [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7